![molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0](/img/structure/B187650.png)

2-[(3-Chlorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

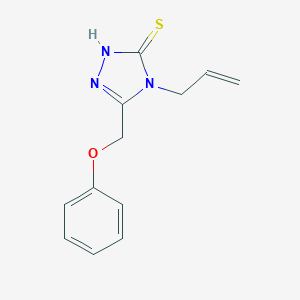

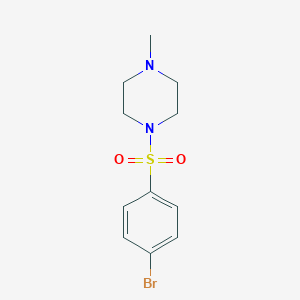

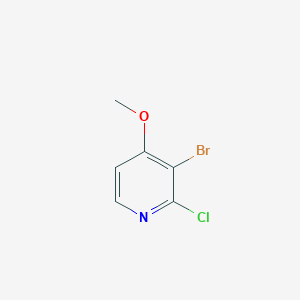

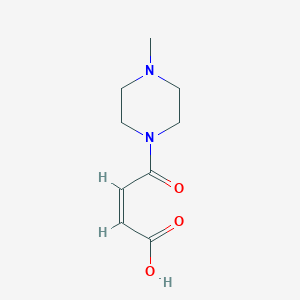

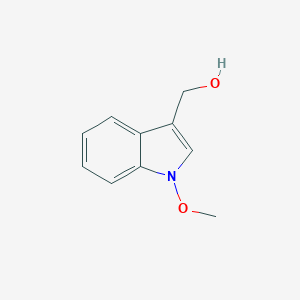

“2-[(3-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 . This compound is a derivative of salicylic acid .

Synthesis Analysis

This compound is synthesized from acetylsalicylic acid and 3-chloromethyl benzoyl chloride . It has shown potential as an analgesic, antiplatelet aggregation, and anti-inflammatory drug .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) .Applications De Recherche Scientifique

Phase Behavior and Solubility Modeling

Benzoic acid derivatives, including chlorobenzoic acids, have been extensively studied for their thermodynamic properties. Reschke et al. (2016) focused on the phase equilibria of benzoic acid and its mixtures, vital for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. The research is crucial for understanding the stability and solubility of these compounds, which is paramount in the development of drug substances and other pharmaceutical applications Reschke et al., 2016.

Synthesis of New Compounds and Their Antibacterial Effects

Mays Neamah M and Ibtissam K Jassim (2022) conducted a study where 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles. These synthesized compounds, including Schiff base, 4-oxoazetidine, and 4-oxothiazolidin heterocycles, were analyzed for their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of 2-[(3-Chlorobenzyl)oxy]benzoic acid derivatives in the development of new pharmaceutical compounds with therapeutic properties Mays Neamah M & Ibtissam K Jassim, 2022.

Biosynthesis of Benzoic Acid in Plants and Bacteria

Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block for numerous natural products. The study explored various pathways through which benzoic acid and its derivatives, including this compound, are formed in biological systems. Understanding these biosynthetic pathways is essential for biotechnological applications, including the development of new pharmaceuticals and the improvement of agricultural practices Hertweck et al., 2001.

Interaction Studies in Coordination Polymers

Korey P. Carter et al. (2018) explored the non-covalent assembly of uranyl coordination polymers using benzoic acid and its chloro derivatives. The study provides insights into the interactions between uranyl oxo atoms and chlorobenzoic acids, crucial for understanding the structural and functional properties of coordination polymers. Such knowledge is beneficial for applications in material science and catalysis Korey P. Carter et al., 2018.

Mécanisme D'action

The mechanism of action of “2-[(3-Chlorobenzyl)oxy]benzoic acid” is believed to be similar to that of other salicylic acid derivatives, which exert their effects through the inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory response . Preliminary assessments have shown that this compound has COX-2 specificity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLXYZLVZBXJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429214 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121697-55-0 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)